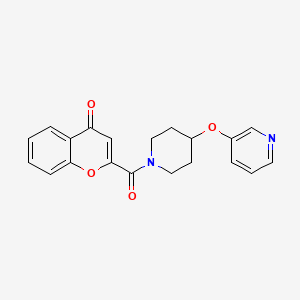
2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one group, which is a common structure in many natural products and pharmaceuticals . It also contains a piperidine ring, which is a common motif in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The chromen-4-one group would contribute to the aromaticity of the molecule, and the piperidine ring would add some three-dimensionality to the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has demonstrated various methods for synthesizing pyridine derivatives, including "2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one" and its related compounds, highlighting their significance in chemical synthesis. Osipov, Osyanin, and Klimochkin (2018) described the synthesis of β-(о-hydroxybenzyl)pyridines through a three-component condensation of ammonia, carbonyl-substituted 4Н-chromenes, and СН acids, resulting from the carbo-Michael reaction, chromane ring opening, and cyclodehydration (Osipov, Osyanin, & Klimochkin, 2018). Zhang et al. (2021) developed a piperidine-mediated cyclization method for synthesizing 2-aminochromeno[2,3-b]pyridine derivatives, providing a facile route to these compounds under mild conditions (Zhang, Luo, Gan, Wan, & Wang, 2021).
Anticancer Activity
El-Agrody et al. (2020) explored the in vitro anticancer activity of pyrano[3,2-c]chromene derivatives, synthesized via a one-pot three-component condensation reaction. These compounds demonstrated significant antitumor activity against various cancer cell lines, including breast, colon, and liver cancers. Compounds exhibited excellent antitumor activities with IC50 values ranging from 0.2 to 1.7 μM, highlighting the potential therapeutic applications of these molecules (El-Agrody, Fouda, Assiri, Mora, Ali, Alam, Alfaifi, 2020).
Structural and Mechanistic Studies
Additional studies have focused on the crystal structure and antimicrobial activity of related compounds. Okasha et al. (2022) synthesized a specific pyran derivative and analyzed its molecular structure through X-ray diffraction, demonstrating antimicrobial activities comparable to reference agents (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, El-Agrody, 2022). Bondarenko, Zhytnetskyi, Semenov, and Frasinyuk (2016) detailed a domino reaction for synthesizing 2H-pyrano-chromeno-thieno-pyridin-ones, showcasing the complex chemical behaviors and potential applications of these compounds (Bondarenko, Zhytnetskyi, Semenov, & Frasinyuk, 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-pyridin-3-yloxypiperidine-1-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-17-12-19(26-18-6-2-1-5-16(17)18)20(24)22-10-7-14(8-11-22)25-15-4-3-9-21-13-15/h1-6,9,12-14H,7-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRMPKQCUVPTBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

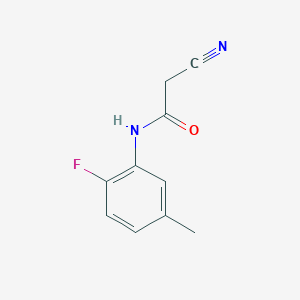
![4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2381826.png)
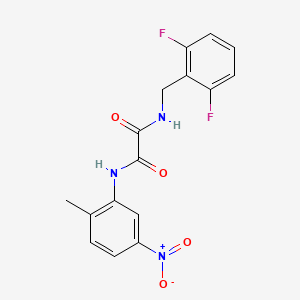
![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)
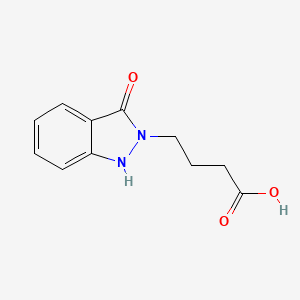
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2381833.png)
![2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2381834.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2381835.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2381837.png)
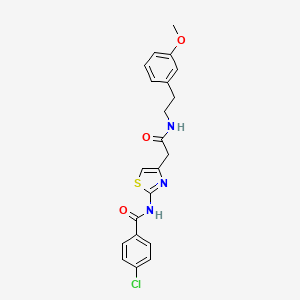
![3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2381840.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide](/img/structure/B2381842.png)

